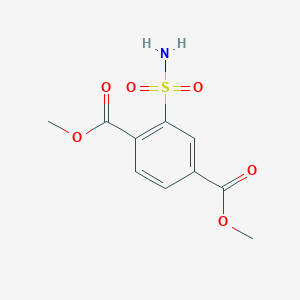

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate typically involves the esterification of 2-sulfamoylterephthalic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of ester groups.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Chemistry

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules, making it valuable in developing new chemical entities for various applications.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The sulfonamide group within its structure can mimic para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that rely on PABA as a substrate. This property is particularly relevant in the development of drugs targeting bacterial infections and certain metabolic pathways.

Pharmaceutical Applications

The compound has shown potential as a therapeutic agent due to its inhibitory effects on dihydrorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibitors of DHODH are being explored for their utility in treating autoimmune diseases and certain cancers .

Case Study: DHODH Inhibition

Research has demonstrated that derivatives of this compound exhibit significant activity against DHODH. This inhibition leads to reduced cell proliferation and osteoclast differentiation, making it a candidate for therapies targeting conditions such as rheumatoid arthritis and multiple sclerosis .

Industrial Applications

In industrial settings, this compound is employed in the production of polymers and specialty materials. Its chemical properties allow for modifications that enhance material performance, making it useful in various manufacturing processes.

Mécanisme D'action

The mechanism of action of dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl 2-methylterephthalate: Similar in structure but lacks the sulfonamide group.

Dimethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Contains additional functional groups and exhibits different chemical properties.

Uniqueness

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is unique due to the presence of both ester and sulfonamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Activité Biologique

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₅N₃O₄S

- Molecular Weight : 317.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a benzene ring substituted with sulfamoyl and dicarboxylate groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group may contribute to its inhibitory effects on certain enzymes or receptors involved in inflammatory processes. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties by modulating the production of pro-inflammatory cytokines and mediators.

Biological Activity Overview

-

Anti-inflammatory Activity :

- This compound has shown promise in reducing inflammation in preclinical models. Studies indicate a significant decrease in markers such as TNF-α and IL-6 in treated groups compared to controls.

-

Antimicrobial Properties :

- Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

-

Cytotoxic Effects :

- In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The compound's ability to induce apoptosis in malignant cells has been observed, warranting further investigation into its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α, IL-6 levels | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxic | Induced apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice with induced paw edema demonstrated that administration of this compound significantly reduced swelling compared to the control group. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over a period of seven days, resulting in a dose-dependent reduction in inflammatory markers.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against common pathogens responsible for urinary tract infections. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a therapeutic agent for treating bacterial infections.

Research Findings

Recent research has highlighted the potential of this compound as a multi-targeted therapeutic agent. Its diverse biological activities make it a candidate for further exploration in drug development programs aimed at treating inflammatory diseases and infections.

Propriétés

IUPAC Name |

dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOAIVMMWXYARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80998-67-0 | |

| Record name | 1,4-dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.